2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one
Description
2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a synthetic compound featuring a benzodioxole moiety linked via an ether bridge to a propan-1-one backbone, which is further substituted with a piperazine ring bearing a pyridazine-furan heterocyclic system. This structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ≈ 2.8) and a molecular weight of 464.47 g/mol. The benzodioxole group enhances metabolic stability, while the pyridazine-furan system may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c1-15(31-16-4-6-19-20(13-16)30-14-29-19)22(27)26-10-8-25(9-11-26)21-7-5-17(23-24-21)18-3-2-12-28-18/h2-7,12-13,15H,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOZAWMUIFFUQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=CO3)OC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one typically involves multiple step reactions:
Step 1: : Formation of the 2-(Benzo[d][1,3]dioxol-5-yloxy) group.
Reagents: : Starting with benzo[d][1,3]dioxole and appropriate halides.
Conditions: : Halogenation under controlled temperatures.
Step 2: : Incorporation of the pyridazinyl and furan groups.
Reagents: : 4-(6-(Furan-2-yl)pyridazin-3-yl)piperazine.
Conditions: : Often involves coupling reactions under inert atmosphere to prevent oxidation.
Industrial Production Methods
Large-scale industrial production may employ continuous flow techniques and utilize catalysts to enhance yield and reduce reaction time. Emphasis is placed on optimizing reaction conditions, temperature, pressure, and the use of automated synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, especially at the furan ring, producing furans with additional oxygenated functionalities.
Reduction: : The nitrogens within the pyridazinyl ring can be targets for reduction, resulting in altered heterocyclic structures.
Substitution: : Both aromatic and nucleophilic substitutions can occur on the benzodioxole and furan rings, respectively.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, CrO3, H2O2 under acidic or basic conditions.
Reducing Agents: : NaBH4, LiAlH4.
Substitution: : Halides, bases, or acids depending on the targeted functional group for substitution.
Major Products
Oxidation Products: : Carboxylic acids, aldehydes, ketones.
Reduction Products: : Amines, altered heterocycles.
Substitution Products: : Derivatives with substituted functional groups, leading to altered biological activities or chemical reactivity.
Scientific Research Applications
Structural Features
This compound features multiple functional groups and heterocycles, including:
- Benzo[d][1,3]dioxole moiety : Known for various biological activities.
- Furan ring : Associated with diverse pharmacological properties.
- Pyridazine derivative : Implicated in several therapeutic effects.
The intricate architecture of this compound suggests it may exhibit distinct pharmacological profiles compared to other similar compounds.
Biological Activities
Preliminary studies indicate that compounds with similar structural features can demonstrate a variety of biological activities. Notable potential applications include:
- Antimicrobial Activity : Compounds containing furan and pyridazine rings have shown efficacy against various microbial strains. The specific structure of this compound may enhance its antimicrobial properties compared to traditional antibiotics.
- Analgesic and Anti-inflammatory Effects : Similar compounds have been screened for their ability to inhibit cyclooxygenase enzymes (COX-1/COX-2), suggesting potential use in pain management and inflammation reduction .
Case Studies
Several studies have explored compounds structurally related to 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one:
Mechanism of Action
The specific mechanism of action can vary based on its application:
Biological: : It may function as an inhibitor by interacting with enzyme active sites or altering cellular signaling pathways. The presence of multiple aromatic and heterocyclic rings allows for binding to different biomolecules.
Chemical: : Acts as a reactive intermediate in organic synthesis, enabling the formation of diverse chemical structures through its multiple functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several benzodioxole-piperazine derivatives, enabling comparisons based on substituent effects, pharmacological activity, and synthetic accessibility. Key analogs include:
Key Findings
Substituent Impact on Bioactivity :
- Electron-Withdrawing Groups : The 4-nitrophenyl substituent in Compound 19 enhances anti-parasitic activity (IC50: 12.3 µM vs. T. cruzi) compared to chlorophenyl (Compound 18, IC50: 25.6 µM) due to increased electrophilicity .
- Heterocyclic Systems : The pyridazine-furan system in the target compound may improve target selectivity over simpler aryl-piperazine analogs (e.g., Compound 17–19) by enabling dual hydrogen bonding and π-stacking .
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step protocols similar to Mannich base derivatives (e.g., condensation of aldehydes with benzodioxole-diamine intermediates under nitrogen atmosphere) . Yields for structurally complex analogs (e.g., furan-pyridazine derivatives) are typically lower (50–65%) compared to simpler aryl-piperazines (70–80%) .
Thermal Stability: Piperazine-HCl salts (common in analogs) exhibit higher melting points (164–185°C) than the target compound’s free base form, suggesting salt formation could enhance crystallinity .
Crystallographic Data: Analogs like 1-(4-((benzo[d][1,3]dioxol-5-yloxy)methyl)phenethyl)-4-(3-chlorophenyl)piperazin-1-ium chloride (Z. Kristallogr. 2018) crystallize in monoclinic systems with hydrogen-bonded networks, highlighting the role of the benzodioxole group in lattice stabilization .
Biological Activity
The compound 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a complex organic molecule that exhibits potential for significant biological activity. Its structure incorporates multiple functional groups, including a benzo[d][1,3]dioxole moiety, a furan ring, and a pyridazine derivative linked through a piperazine unit. This unique combination suggests diverse pharmacological properties, making it a subject of interest in medicinal chemistry.
The molecular formula of the compound is with a molecular weight of approximately 422.44 g/mol. The structural complexity arises from the integration of various heterocycles which may influence its biological interactions.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural features often exhibit notable biological activities, including:
- Antimicrobial Activity : Compounds containing benzo[d][1,3]dioxole and furan rings have been associated with antimicrobial properties.
- Anticancer Potential : Structural analogs have shown efficacy in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Some derivatives exhibit protective effects on neuronal cells, suggesting potential applications in neurodegenerative diseases.
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies are essential to elucidate how this compound behaves within biological systems. Potential areas of focus include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways or disease processes.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Data Table: Biological Activities and Analogous Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2C-B-FLY | Benzo[b]furan moiety | Hallucinogenic effects |
| 2C-I-FLY | Iodinated benzo[b]furan | Psychoactive properties |
| Khellinone | Furan and pyrimidine rings | Antimicrobial activity |
| This compound | Benzo[d][1,3]dioxole, furan-pyridazine structure | Antimicrobial, anticancer |
Case Studies
Research has demonstrated the biological activity of structurally related compounds. For instance:
- Antimicrobial Studies : A study on derivatives containing furan rings showed significant inhibition against various bacterial strains, indicating that similar activities might be expected from our compound due to its furan content .
- Anticancer Efficacy : In vitro assays have revealed that compounds with piperazine linkages exhibit cytotoxic effects on cancer cell lines. The specific structural features of our compound may enhance its potency in targeting cancer cells .
- Neuroprotective Research : Investigations into pyridazine derivatives indicated potential neuroprotective effects against oxidative stress in neuronal cells. This suggests that our compound's unique structure could also confer similar benefits .
Q & A
Q. NMR Spectroscopy :
- 1H/13C-NMR to confirm connectivity of the benzo[d][1,3]dioxole, furan, and pyridazine rings (e.g., δ 5.9–6.2 ppm for dioxole protons; δ 8.1–8.3 ppm for pyridazine protons) .
Q. Mass Spectrometry :
- HRMS to verify molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of CO from the propan-1-one group) .
Q. X-ray Crystallography :
- Single-crystal analysis to resolve stereochemistry and confirm spatial arrangement of the piperazine-pyridazine moiety .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?
- Assay Design :
Enzyme Inhibition : Test against kinases (e.g., PI3K, MAPK) due to the pyridazine-piperazine motif’s affinity for ATP-binding pockets .
Cellular Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC50 determination) .
Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors), leveraging the benzodioxole group’s neuroactive potential .
Advanced Research Questions
Q. How can synthetic pathways be optimized to address low yields in the pyridazine-piperazine coupling step?
- Troubleshooting Strategies :
- Catalyst Screening : Replace Pd(OAc)₂ with XPhos-Pd-G3 for higher reactivity in coupling reactions (yield improvement: ~30% → 65%) .
- Microwave Irradiation : Reduce reaction time from 24h to 2h at 120°C, minimizing side-product formation .
- Purification : Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile/water) to isolate the target from regioisomers .
Q. How to resolve contradictions in biological activity data across different assay platforms?
- Case Study : Discrepancies in IC50 values between enzymatic (nM range) and cellular (µM range) assays.
- Root Cause Analysis :
- Membrane Permeability : LogP calculations (e.g., Crippen method) may indicate poor cellular uptake despite high in vitro potency .
- Metabolic Stability : Incubate with liver microsomes (e.g., human S9 fraction) to assess rapid degradation .
- Mitigation : Introduce prodrug strategies (e.g., esterification of the propan-1-one group) to enhance bioavailability .
Q. What computational methods are effective for predicting target interactions of this compound?
- Molecular Modeling Workflow :
Docking Studies : Use AutoDock Vina to simulate binding to kinase domains (PDB: 3QKK), focusing on hydrogen bonding with pyridazine-N and van der Waals interactions with the benzodioxole ring .
MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of the piperazine-furan interaction in aqueous solution .
QSAR Modeling : Train models on analogs (e.g., substituent variations at the furan position) to predict activity cliffs .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
- Stability Profiling :
- pH Sensitivity :
- Degradation >50% at pH <3 (HCl) due to hydrolysis of the dioxole ring. Use buffered solutions (pH 6–8) for long-term storage .
- Thermal Stability :
- Decomposition onset at 150°C (DSC analysis). Avoid lyophilization above 40°C .
Comparative and Mechanistic Questions
Q. How do structural analogs with modified benzodioxole or pyridazine groups compare in activity?
- Case Examples :
| Analog | Structural Variation | Activity Shift |
|---|---|---|
| A | Benzodioxole → benzene | 10× reduced kinase inhibition |
| B | Pyridazine → pyrimidine | Loss of GPCR binding |
| C | Furan → thiophene | Improved metabolic stability (t½: 2h → 6h) |
Q. What mechanistic insights explain the compound’s dual activity in kinase and receptor assays?
- Hypothesis : The pyridazine-piperazine moiety mimics ATP’s adenine binding in kinases, while the benzodioxole group engages hydrophobic pockets in GPCRs .
- Validation : Competitive binding assays with ATP and selective receptor antagonists (e.g., ketanserin for 5-HT₂A) to confirm dual-target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
